Structural Differentiation: 4-Methoxyphenyl Cyclopropyl Substituent vs. Simpler Cycloalkyl Analogs
CAS 1395492-55-3 incorporates a 1-(4-methoxyphenyl)cyclopropyl moiety at the pyridine 2-position, which is structurally differentiated from the closest commercially available analogs within the thiazole-substituted aminopyridine patent family. The unsubstituted cyclopropyl analog (5-(2-cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine, CAS 1395492-81-5) lacks the methoxyphenyl group that contributes to increased molecular volume and potential π-stacking interactions . The trifluoromethylcyclopropyl analog (CAS 1395492-77-9) introduces strong electron-withdrawing character, which would alter the electron density of the pyridine ring and the attached thiazole, potentially modulating binding affinity in ways that the electron-donating 4-methoxyphenyl group would not . In patent EP2934525A4, the Syk inhibitor pharmacophore explicitly requires a substituted aminopyridine core where variations in the N-containing cycloalkyl or aryl substituent are claimed as critical for potency modulation [1].
| Evidence Dimension | Substituent at pyridine 2-position (structural feature critical for Syk pharmacophore per EP2934525A4) |
|---|---|
| Target Compound Data | 1-(4-methoxyphenyl)cyclopropyl (C16H15O-; MW contribution ~223 g/mol; electron-donating para-methoxy substituent) |
| Comparator Or Baseline | CAS 1395492-81-5: cyclopropyl (no aryl substitution); CAS 1395492-77-9: 1-(trifluoromethyl)cyclopropyl (electron-withdrawing); CAS 1395492-75-7: same substituent but with 4-methyl on thiazole |
| Quantified Difference | Presence vs. absence of aryl ring; electron-donating (OCH₃) vs. electron-withdrawing (CF₃) character; molecular weight: 323.41 (target) vs. 285.29 (CF₃ analog) vs. ~245 (unsubstituted cyclopropyl analog) vs. 337.44 (4-methylthiazole analog) |
| Conditions | Structural analysis based on SMILES and molecular formula comparison; patent claims in EP2934525A4 and EP2474543A1 |
Why This Matters
For SYK inhibitor programs, the 4-methoxyphenyl group's electron-donating character and aromatic surface area provide a distinct interaction profile at the kinase ATP-binding site compared to the CF₃ analog (altered electrostatics) or the unsubstituted cyclopropyl analog (reduced van der Waals contacts), making CAS 1395492-55-3 the only commercially listed analog with this specific electronic and steric signature.
- [1] Merck Sharp & Dohme LLC. Thiazole-substituted aminopyridines as spleen tyrosine kinase inhibitors. European Patent EP2934525A4. 2015. View Source
